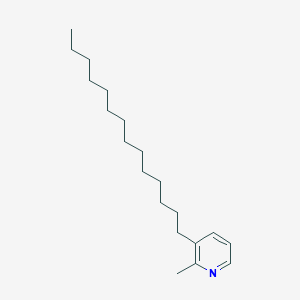
Sodium 2-chloropyridine-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-chloropyridine-4-sulfinate is an organosulfur compound that features a sulfinic acid salt group attached to a chloropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-chloropyridine-4-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced reactors and automation can further enhance the production process, ensuring consistent quality and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-chloropyridine-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sodium 2-chloropyridine-4-sulfonate.
Reduction: 2-chloropyridine-4-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2-chloropyridine-4-sulfinate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of sodium 2-chloropyridine-4-sulfinate involves its reactivity with various biological and chemical targets. The sulfinic acid group can interact with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. Additionally, the chloropyridine ring can participate in various binding interactions, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Sodium 2-chloropyridine-4-sulfonate: An oxidized form of the sulfinate.
2-chloropyridine-4-sulfide: A reduced form of the sulfinate.
Sodium 2-chloropyridine-4-sulfonamide: A related compound with an amide group.
Uniqueness: Sodium 2-chloropyridine-4-sulfinate is unique due to its balanced reactivity, allowing it to participate in both oxidation and reduction reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Propiedades
Fórmula molecular |
C5H3ClNNaO2S |
|---|---|
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
sodium;2-chloropyridine-4-sulfinate |
InChI |
InChI=1S/C5H4ClNO2S.Na/c6-5-3-4(10(8)9)1-2-7-5;/h1-3H,(H,8,9);/q;+1/p-1 |
Clave InChI |
JCJOFWDRPXFHMZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CN=C(C=C1S(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)



![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)


![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)


